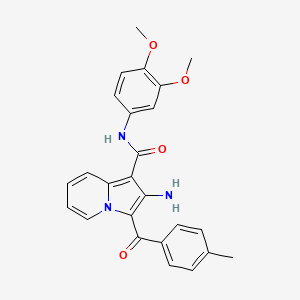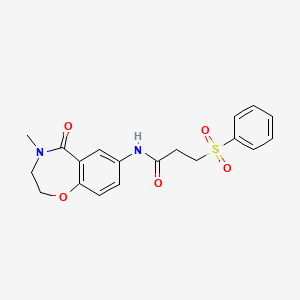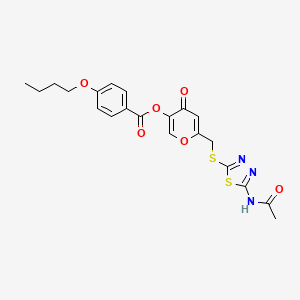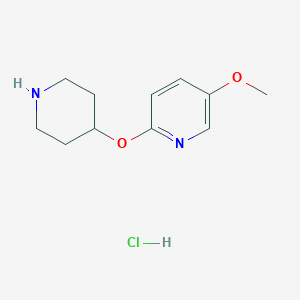![molecular formula C20H18N4O2S B2860516 4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1206999-16-7](/img/structure/B2860516.png)
4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a thiazole ring, and a dimethoxyphenyl group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the phenyl, thiazole, and triazole rings, and the electron-donating effects of the methoxy groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The thiazole and triazole rings might participate in nucleophilic or electrophilic substitution reactions, while the methoxy groups could be involved in reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups might increase its solubility in polar solvents .科学的研究の応用
Antioxidant and Urease Inhibition Activities
Compounds with structures related to 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their antioxidant and urease inhibition activities. For instance, derivatives have shown potent urease inhibitory activities, and one compound exhibited excellent antioxidant activity surpassing the standard drug in comparison (Khan et al., 2010).
Anti-inflammatory and Antimicrobial Activities
The synthesis of triazole-thiol and thiadiazole derivatives has demonstrated anti-inflammatory properties. Moreover, certain triazole derivatives have been identified with potent antimicrobial activities, presenting potential for further exploration as antibacterial agents (Labanauskas et al., 2001).
Corrosion Inhibition
Thiazoles have been studied for their corrosion inhibition efficiency on copper surfaces, with specific derivatives showing around 90% efficiency, indicating their potential as effective corrosion inhibitors. This opens avenues for their application in protecting metals against corrosion (Farahati et al., 2019).
Antitumor Activity
A series of 1,2,4-triazole derivatives have been synthesized using a click chemistry approach and evaluated for cytotoxic activity against various human cancer cell lines. Some analogues demonstrated better cytotoxic activity than the standard, indicating significant antitumor potential (Liu et al., 2017).
Physicochemical Properties and Antifungal Potential
The synthesis and characterization of a novel antifungal compound within the 1,2,4-triazole class have been documented. The study provided insights into its solubility, thermodynamics, and partitioning processes, highlighting its physicochemical properties and potential antifungal applications (Volkova et al., 2020).
Electrochemical Behavior
Research on thiotriazoles in aqueous-alcoholic media has explored their electrochemical behavior, revealing insights into the oxidation processes and mechanisms. This study contributes to understanding the electrochemical properties of triazole derivatives, potentially guiding their applications in electrochemical sensors or processes (Fotouhi et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-19(22-23-24(13)14-7-5-4-6-8-14)20-21-17(12-27-20)16-11-15(25-2)9-10-18(16)26-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMBCQJTVWUCRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2860437.png)
![1-(3,4-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860439.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2860441.png)
![10-ethoxy-4-(4-ethoxyphenyl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2860442.png)


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)
![N-[(4-methoxyphenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2860452.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)
